molecular formula C6H3BrS B1524680 4-Bromo-2-ethynylthiophene CAS No. 690266-87-6

4-Bromo-2-ethynylthiophene

Cat. No.: B1524680
CAS No.: 690266-87-6
M. Wt: 187.06 g/mol
InChI Key: OKSJGYZPEOFUFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylthiophene: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the fourth position and an ethynyl group at the second position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2-ethynylthiophene has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 4-Bromo-2-ethynylthiophene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause respiratory irritation, and prolonged exposure may cause skin dryness or cracking . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethynylthiophene typically involves the bromination of 2-ethynylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethynylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Carbonyl-containing thiophenes.

    Reduction Products: Alkenyl-substituted thiophenes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynylthiophene depends on the specific application and the target molecule. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the final product . In biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and an ethynyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to undergo coupling reactions and form complex organic molecules sets it apart from other similar compounds.

Properties

IUPAC Name

4-bromo-2-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJGYZPEOFUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699298
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690266-87-6
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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